2-Bromo-5-(2-chlorophenyl)oxazole
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Overview
Description
2-Bromo-5-(2-chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-chlorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with an amine, followed by bromination. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-chlorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-5-(2-chlorophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-chlorophenyl)oxazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2-bromophenyl)oxazole
- 2-Bromo-5-(4-chlorophenyl)oxazole
- 2-Chloro-5-(4-bromophenyl)oxazole
Uniqueness
2-Bromo-5-(2-chlorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H5BrClNO |
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Molecular Weight |
258.50 g/mol |
IUPAC Name |
2-bromo-5-(2-chlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H |
InChI Key |
XXUCVRPBSUALPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)Br)Cl |
Origin of Product |
United States |
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